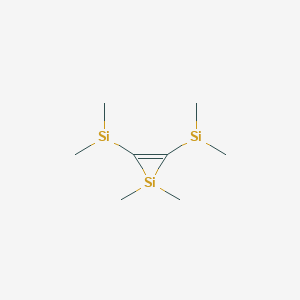
CID 13303643
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 13303643” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing details on the properties, biological activities, safety, and toxicity of various compounds. The specific details of this compound, including its chemical structure and properties, can be found in the PubChem database.
Preparation Methods
The preparation methods for CID 13303643 involve various synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods may include large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Specific details on the synthetic routes and reaction conditions for this compound can be found in relevant scientific literature and patents .
Chemical Reactions Analysis
CID 13303643 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions may involve nucleophiles or electrophiles, depending on the specific reaction mechanism. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CID 13303643 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its potential biological activities and interactions with biomolecules. In medicine, it may be investigated for its therapeutic potential in treating various diseases. In industry, it may be used in the production of pharmaceuticals, agrochemicals, or other chemical products .
Mechanism of Action
The mechanism of action of CID 13303643 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific targets and pathways involved. The detailed mechanism of action, including the molecular targets and pathways, can be found in scientific literature and databases such as DrugBank .
Comparison with Similar Compounds
CID 13303643 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but they may differ in their biological activities or applications. A detailed comparison of this compound with similar compounds can be found in databases such as PubChem, which provides information on related compounds and their properties .
Properties
Molecular Formula |
C8H18Si3 |
|---|---|
Molecular Weight |
198.48 g/mol |
InChI |
InChI=1S/C8H18Si3/c1-9(2)7-8(10(3)4)11(7,5)6/h1-6H3 |
InChI Key |
UXVQCGQJMCNZJX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)C1=C([Si]1(C)C)[Si](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


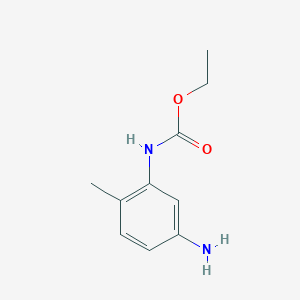
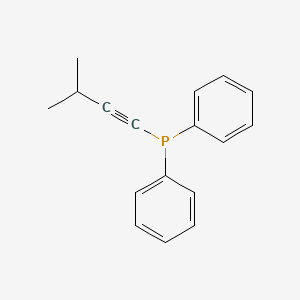

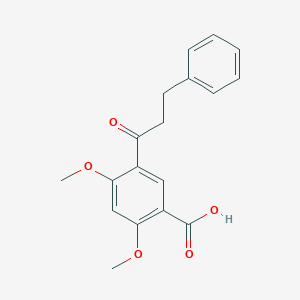
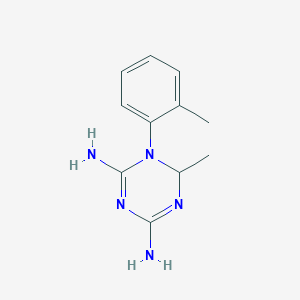
![1H-Imidazole, 2-[[2-(butylthio)ethyl]thio]-1-ethenyl-4,5-diphenyl-](/img/structure/B14537039.png)
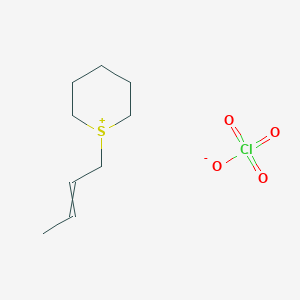
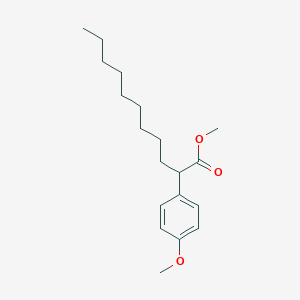
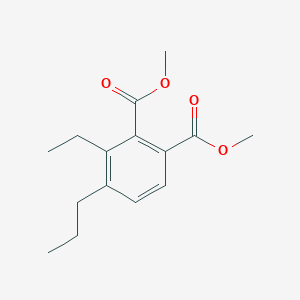
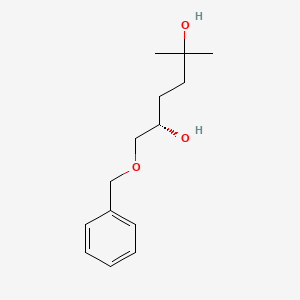
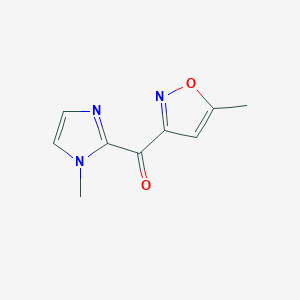
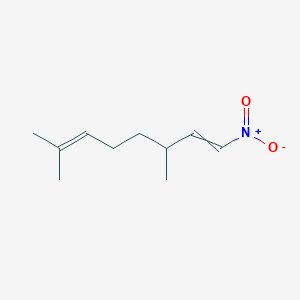
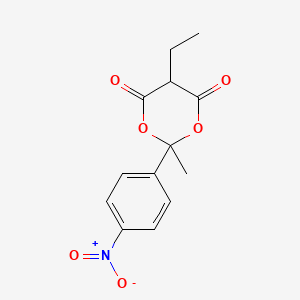
![2-[(2,5-Dimethyloxolan-2-yl)sulfanyl]-5-methylfuran](/img/structure/B14537076.png)
